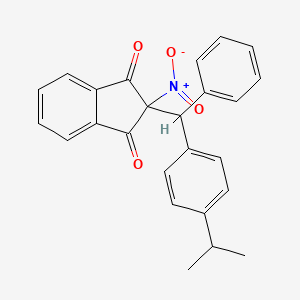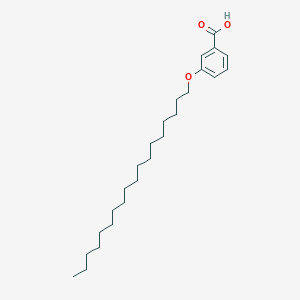![molecular formula C25H29N3 B11967427 4-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B11967427.png)
4-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE is a complex organic compound that belongs to the class of imidazolidine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Imidazolidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the phenyl and dimethylamine groups through nucleophilic substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and automated processes are often employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions to modify the imidazolidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine oxides, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE is used as a building block for synthesizing more complex molecules. It serves as an intermediate in organic synthesis and catalysis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, derivatives of imidazolidine compounds are explored for their therapeutic potential. They may act as inhibitors or modulators of specific enzymes or receptors.
Industry
Industrially, (4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE may be used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-METHYL-AMINE
- (4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-ETHYL-AMINE
Uniqueness
(4-(1,3-DI-M-TOLYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE is unique due to its specific structural features, such as the presence of dimethylamine and imidazolidine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C25H29N3 |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
4-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H29N3/c1-19-7-5-9-23(17-19)27-15-16-28(24-10-6-8-20(2)18-24)25(27)21-11-13-22(14-12-21)26(3)4/h5-14,17-18,25H,15-16H2,1-4H3 |
InChI-Schlüssel |
JYOQZZJXNIWIID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CCN(C2C3=CC=C(C=C3)N(C)C)C4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11967361.png)

![N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11967369.png)
![3-[(5E)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11967375.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967392.png)

![(5E)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967395.png)




![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11967422.png)
